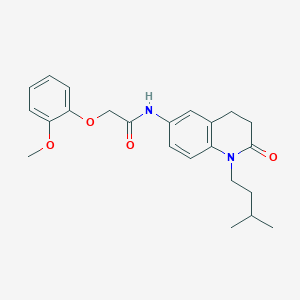

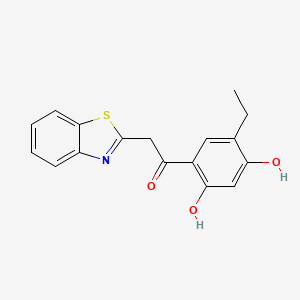

![molecular formula C24H28N2O6 B2495187 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 921560-85-2](/img/structure/B2495187.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its intricate structure. It belongs to a class of compounds that include tetrahydrobenzo[b]oxazepines, which are of significant interest in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]oxazepine derivatives often involves multicomponent reactions, offering advantages such as good yields, straightforward protocols, and environmental friendliness. For instance, a series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives have been prepared by one-pot three-component synthesis using similar starting materials in an ionic liquid medium, showcasing the efficiency and versatility of these synthesis methods (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been explored through various analyses, including crystallography. These studies often reveal intricate details about the conformations and configurations of the molecules, essential for understanding their reactivity and interaction with biological targets. For example, dibenzo[b,e]azepine and dibenzo[b,f]azocine ring systems have been synthesized, showing the importance of these cores in forming bioactive compounds, with detailed structural analysis provided through crystallographic data (Quintero et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving tetrahydrobenzo[b]oxazepines can include asymmetric allylation, offering pathways to chiral nitrogen-containing heterocycles. Such reactions are pivotal for developing compounds with potential therapeutic applications due to their selective interactions with biological molecules. An example of this is the efficient asymmetric allylation of allylboronates with cyclic imines, leading to chiral structures with good yields and enantioselectivities (Cai et al., 2020).

科学的研究の応用

Protein-Tyrosine Kinase Inhibition

Compounds structurally related to the one have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs), crucial for cellular signaling related to cancer progression. The study by Li et al. (2017) on 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives demonstrated that substitutions influencing hydrogen bond formation could enhance PTK inhibition, suggesting that derivatives of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide might be explored for similar bioactivities (Li et al., 2017).

Novel Tetrahydro-1-Benzazepines Synthesis

A versatile approach to synthesize tetrahydro-1-benzazepines, as reported by Guerrero et al. (2020), provides a foundation for designing novel compounds with potential therapeutic applications. This methodology might be applicable to the synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide analogs, offering insights into accessing new chemical spaces for drug discovery (Guerrero et al., 2020).

Anticonvulsant and Hypnotic Agents

Research by Deng et al. (2011) on 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones revealed anticonvulsant activities in the maximal electroshock (MES) test, indicating the potential of oxazepine derivatives as therapeutic agents. The structural similarity suggests that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide could be explored for neurological applications (Deng et al., 2011).

Antibacterial and Anticancer Activity

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids exhibiting antibacterial properties and cytotoxicity against cancer cell lines, suggesting the potential of oxazepine derivatives in antimicrobial and anticancer therapy. This indicates that analogs of the compound might possess similar biological activities, warranting further investigation into their pharmacological properties (Kuntala et al., 2015).

特性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-7-10-26-17-13-16(8-9-18(17)32-14-24(2,3)23(26)28)25-22(27)15-11-19(29-4)21(31-6)20(12-15)30-5/h7-9,11-13H,1,10,14H2,2-6H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYPZVMGTOJBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

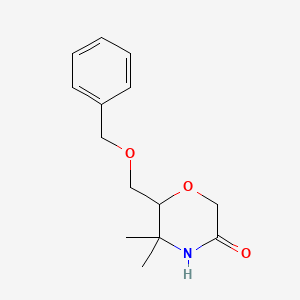

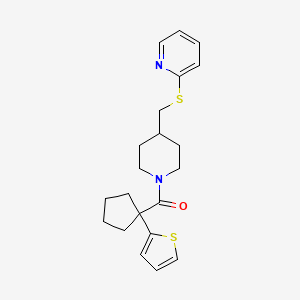

![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)

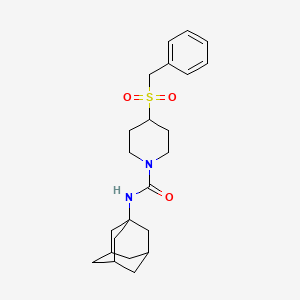

![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)

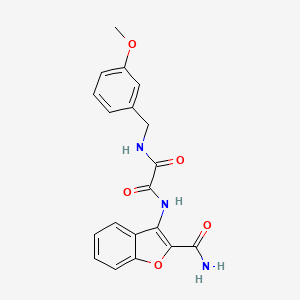

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)